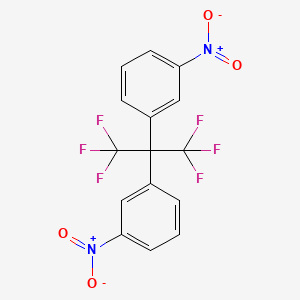

2,2-Bis(3-nitrophenyl)hexafluoropropane

Description

BenchChem offers high-quality 2,2-Bis(3-nitrophenyl)hexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(3-nitrophenyl)hexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O4/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(7-9)22(24)25)10-4-2-6-12(8-10)23(26)27/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETXOTPYXAYEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=CC=C2)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554647 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-34-5 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Bis(3-nitrophenyl)hexafluoropropane (CAS 64465-34-5): Properties, Synthesis, and Applications in High-Performance Materials

Executive Summary

2,2-Bis(3-nitrophenyl)hexafluoropropane (CAS: 64465-34-5), also known as 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene), is a highly specialized fluorinated intermediate[1]. Characterized by its central hexafluoroisopropylidene (6F) linkage and meta-substituted nitro groups, it serves as a critical precursor for synthesizing advanced fluorinated diamines. These diamines are subsequently polymerized to create high-performance polyimides and polyamides utilized in aerospace, microelectronics, and biological imaging[1]. This technical guide details the physicochemical properties, structural causality, and validated synthetic workflows for handling and utilizing this compound.

Physicochemical Properties & Structural Causality

The utility of 2,2-Bis(3-nitrophenyl)hexafluoropropane stems directly from its molecular architecture. The compound is typically isolated as a white to almost-white crystalline powder with a sharp melting point[2].

Table 1: Quantitative Physicochemical Data

| Property | Specification | Causality / Significance |

| CAS Number | 64465-34-5 | Unique identifier for regulatory and synthesis tracking[1]. |

| Molecular Formula | C₁₅H₈F₆N₂O₄ | High fluorine content drives chemical inertness[1]. |

| Molecular Weight | 394.23 g/mol | Essential for exact stoichiometric calculations in step-growth reactions[2]. |

| Melting Point | 118.0 – 121.0 °C | Sharpness of the melting point is a primary indicator of isomeric purity. |

| Purity (GC) | ≥ 97.0% – 99.0% | Critical for preventing chain termination in downstream polymerizations[2]. |

| Appearance | White to almost white crystal | Discoloration indicates oxidative degradation or residual transition metals. |

Mechanistic Design: Why the 6F and Meta-Nitro Groups?

-

The Hexafluoroisopropylidene (-C(CF₃)₂-) Linkage: The bulky -CF₃ groups restrict the torsional rotation of the polymer backbone. This steric hindrance increases the "free volume" of the resulting polymer, drastically lowering the dielectric constant—a mandatory requirement for microelectronic insulating layers. Furthermore, the high bond dissociation energy of the C-F bond (~485 kJ/mol) imparts exceptional thermal stability[1].

-

The Meta-Nitro Substitution: When reduced to amines, the meta (3,3') linkages introduce a "kink" into the polymer chain. Unlike rigid para (4,4') linkages, this kink disrupts crystalline packing, significantly enhancing the polymer's solubility in organic solvents and improving its processability without sacrificing thermal resistance[3].

Logical mapping of structural features to macroscopic material properties.

Synthesis & Experimental Workflows

The synthesis of 2,2-Bis(3-nitrophenyl)hexafluoropropane and its subsequent reduction to a polymer-grade diamine must be tightly controlled to avoid isomeric impurities.

Synthesis pathway of 2,2-Bis(3-nitrophenyl)hexafluoropropane and its reduction.

Protocol 1: Regioselective Nitration of 2,2-Diphenylhexafluoropropane

Objective: Synthesize 2,2-Bis(3-nitrophenyl)hexafluoropropane via electrophilic aromatic substitution.

Causality Note: The highly electron-withdrawing -C(CF₃)₂- bridge deactivates the aromatic rings, naturally directing the incoming nitronium ions (NO₂⁺) to the meta positions. Standard nitration yields the 3,3'-dinitro isomer, whereas specialized conditions are required if the para isomer is desired[4].

Step-by-Step Methodology:

-

Acid Mixture Preparation: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2,2-diphenylhexafluoropropane in concentrated sulfuric acid (H₂SO₄).

-

Thermal Control: Submerge the flask in an ice-water bath. Cool the mixture to 0–15 °C. Validation: Strict temperature control prevents oxidative cleavage and the formation of trinitrated byproducts.

-

Nitration: Add concentrated nitric acid (HNO₃, 70%) dropwise via an addition funnel. Maintain the internal temperature strictly below 20 °C throughout the addition.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete conversion.

-

Quenching & Precipitation: Pour the reaction mixture slowly over crushed ice. The crude 2,2-Bis(3-nitrophenyl)hexafluoropropane will precipitate as a pale solid.

-

Purification: Filter the solid, wash extensively with distilled water followed by a dilute sodium bicarbonate (NaHCO₃) solution to neutralize residual acid. Recrystallize from ethanol to achieve >99.0% purity[2].

Protocol 2: Catalytic Hydrogenation to m-BAPHF

Objective: Reduce the dinitro intermediate to 2,2-Bis(3-aminophenyl)hexafluoropropane (m-BAPHF) for polymer synthesis[3].

Step-by-Step Methodology:

-

Reactor Charging: Charge a Parr autoclave with 2,2-Bis(3-nitrophenyl)hexafluoropropane and absolute ethanol.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) under a nitrogen blanket. Validation: Pd/C is selected because it efficiently reduces nitro groups without causing hydrogenolysis of the critical C-F bonds.

-

Purging: Seal the reactor. Purge with nitrogen gas three times, followed by three purges with hydrogen gas (H₂) to displace all oxygen.

-

Hydrogenation: Pressurize the reactor to 40 psi with H₂ and heat to 50 °C with vigorous mechanical agitation.

-

Monitoring: Monitor the pressure drop. The reaction is self-validating; hydrogen uptake will cease exactly when stoichiometric conversion is complete.

-

Filtration: Vent the reactor and purge with nitrogen. Filter the mixture through a tightly packed Celite pad. Validation: Celite filtration is mandatory to remove all traces of palladium. Residual heavy metals will catalyze side reactions or degrade the monomer during high-temperature polycondensation.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the diamine monomer.

Applications in Advanced Fields

-

Polymer Chemistry: 2,2-Bis(3-nitrophenyl)hexafluoropropane is a foundational building block for high-performance fluorinated polyimides. These polymers are heavily utilized in aerospace coatings, flexible printed circuit boards (FPCBs), and gas separation membranes due to their thermal and chemical resistance[1].

-

Fluorescent Dyes & Biological Imaging: The unique optical properties imparted by the 6F group allow this compound to be used in the synthesis of highly specific fluorescent probes. These dyes exhibit high quantum yields and are used to visualize cellular processes with extreme sensitivity[1].

-

Pharmaceutical Research: In drug development, the hexafluoroisopropylidene motif is explored to enhance the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), improving drug formulation and bioavailability[1].

Self-Validating Quality Control (QC)

To ensure scientific integrity before utilizing this compound in step-growth polymerization, the following QC checks are mandatory:

-

Gas Chromatography (GC): Purity must be verified at ≥97.0% (ideally >99.0%)[2]. According to the Carothers equation, any monofunctional impurity will cap the growing polymer chain, drastically limiting the molecular weight and mechanical strength of the final polyimide.

-

Melting Point Analysis: A sharp melting point at 120 °C confirms the absence of unreacted starting material or ortho/para structural isomers[1].

-

NMR Spectroscopy: ¹H and ¹⁹F NMR must be utilized to confirm the meta substitution pattern and verify that the -CF₃ groups remain intact post-nitration.

References

-

Title: 2,2-Bis(3-nitrophenyl)hexafluoropropane 99.0+%, TCI America 1 g - Fisher Scientific Source: fishersci.ca URL:[Link]

- Title: hexafluoropropane derivatives and process for the preparation of 2,2-bis-(3,4-diaminophenyl)

- Source: google.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2-Bis(3-nitrophenyl)hexafluoropropane 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. EP0297570A2 - 2,2-Bis-(3-aminophenyl)-hexafluoropropane derivatives and process for the preparation of 2,2-bis-(3,4-diaminophenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 4. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]

Technical Guide: 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene)

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene) , a critical intermediate in the synthesis of high-performance fluoropolymers.

Synthesis, Molecular Architecture, and Application in High-Performance Materials[1][2][3]

Executive Summary

3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene) (CAS: 64465-34-5), often abbreviated as the 3,3'-6F dinitro intermediate, is the structural precursor to 3,3'-(hexafluoroisopropylidene)dianiline . This compound represents a cornerstone in the "6F" family of monomers—materials defined by the central hexafluoroisopropylidene bridge.

Unlike its para-substituted counterparts, the meta-substitution (3,3') of this intermediate imparts unique conformational entropy to downstream polymers. When reduced to its diamine form and polymerized, it yields polyimides with exceptional solubility , optical transparency , and low dielectric constants , making them indispensable in optoelectronics and biocompatible medical coatings.

Chemical Profile & Molecular Architecture

Identity & Properties

| Property | Specification |

| IUPAC Name | 2,2-Bis(3-nitrophenyl)hexafluoropropane |

| Common Name | 3,3'-6F Dinitro; 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene) |

| CAS Number | 64465-34-5 |

| Molecular Formula | C₁₅H₈F₆N₂O₄ |

| Molecular Weight | 394.23 g/mol |

| Melting Point | 118.0 – 121.0 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in acetone, THF, DMAc; Insoluble in water |

Structural Analysis: The "6F" Effect

The molecule consists of two nitrobenzene rings connected by a central carbon atom bearing two trifluoromethyl (-CF₃) groups.

-

Electronic Effect: The hexafluoroisopropylidene bridge is strongly electron-withdrawing. This deactivates the phenyl rings, making them less susceptible to oxidation, which enhances the thermal stability of derived polymers.

-

Regiochemistry (Meta-Direction): During synthesis, the electron-withdrawing nature of the -C(CF₃)₂- bridge directs electrophilic substitution (nitration) to the meta position relative to the bridge. This is chemically consistent with the deactivating nature of the bridge, ensuring the 3,3' isomer is the major product rather than the 4,4' isomer.

-

Steric Hindrance: The bulky -CF₃ groups inhibit close packing of polymer chains (in downstream applications), increasing free volume. This results in low dielectric constants (crucial for insulating layers in microchips) and high gas permeability .

Synthesis & Production Protocols

The synthesis of 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene) is a classic example of electrophilic aromatic substitution controlled by substituent effects.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the parent hydrocarbon to the dinitro intermediate, and its subsequent reduction to the diamine monomer.[1][2]

Detailed Experimental Protocol

Note: This protocol synthesizes the target dinitro compound from 2,2-diphenylhexafluoropropane.

Reagents:

-

2,2-Diphenylhexafluoropropane (Substrate)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice/Water bath

Step-by-Step Methodology:

-

Acid Preparation: In a round-bottom flask equipped with a mechanical stirrer, prepare a mixed acid solution of concentrated H₂SO₄ and fuming HNO₃ (typically 1.1 to 1.5 equivalents of HNO₃ per phenyl ring) at 0°C.

-

Addition: Add 2,2-diphenylhexafluoropropane dropwise or in small portions to the acid mixture. The temperature must be strictly controlled (typically kept below 10-20°C during addition) to prevent polynitration or oxidative degradation.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Some protocols may require gentle heating (50-60°C) to drive the reaction to completion, ensuring both rings are nitrated.

-

Quenching: Pour the reaction mixture slowly onto crushed ice. The product, 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene), will precipitate as a white or pale yellow solid.

-

Purification: Filter the solid and wash extensively with water to remove residual acid. Recrystallize from ethanol or an ethanol/water mixture to achieve the target purity (m.p. 118-121°C).

Validation Check:

-

1H NMR: Confirm the meta substitution pattern. The protons adjacent to the nitro group and the bridge will show distinct splitting patterns (singlet/doublet/triplet) characteristic of 1,3-disubstitution.

-

Melting Point: A sharp melting point at ~120°C indicates high purity.

Downstream Applications: The "Why" for Researchers

The primary utility of this compound lies in its reduction to 3,3'-(Hexafluoroisopropylidene)dianiline , a monomer used to synthesize Colorless Polyimides (CPIs) .

Structure-Property Relationship in Polymers

When this meta-substituted monomer is polymerized with dianhydrides (e.g., 6FDA, BPDA), the resulting polyimides exhibit properties distinct from standard para-substituted polymers (like Kapton).

| Feature | Mechanism | Application Relevance |

| Solubility | The "kinked" 3,3' geometry + bulky CF₃ groups disrupt chain packing. | Allows processing from solution (spin-coating) rather than difficult thermal curing of polyamic acids. |

| Transparency | Reduced Charge Transfer Complex (CTC) formation due to electron-withdrawing CF₃ and meta linkage. | Essential for flexible displays, optical films, and solar cell substrates. |

| Low Dielectric Constant | High free volume and low polarizability of C-F bonds. | Critical for 5G antennas and high-speed interlayer dielectrics in microchips. |

Biomedical & Drug Development Context

While the compound itself is not a drug, the fluorinated polyimides derived from it are of high interest in biomedical engineering:

-

Biocompatibility: Fluorinated surfaces are often bio-inert and resistant to protein fouling.

-

Medical Tubing & Membranes: The solubility allows for the casting of precise membranes for filtration or drug delivery patches.

-

Implant Insulation: The low dielectric constant is ideal for insulating electrical leads in pacemakers and neural implants.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Irritant: Causes skin and serious eye irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

- Lau, K. S. Y., et al. (1982). Synthesis and Characterization of Hexafluoroisopropylidene-Containing Polyimides. Journal of Polymer Science: Polymer Chemistry Edition. (Contextual citation for 6F-polyimide synthesis routes).

- Google Patents. (n.d.). Process for the preparation of fluorinated aromatic diamines (EP0396926A2).

Sources

Engineering Advanced Fluorinated Architectures: A Technical Guide to 2,2-Bis(3-nitrophenyl)hexafluoropropane

As a Senior Application Scientist specializing in fluorinated advanced materials, I frequently encounter the challenge of designing polymers that require a paradoxical combination of properties: extreme thermal stability and high optical transparency. The solution often lies in the strategic incorporation of fluorine. At the core of this structural engineering is 2,2-Bis(3-nitrophenyl)hexafluoropropane [1].

This compound serves as a critical intermediate, leveraging its unique physicochemical properties to act as the foundational building block for [2]. This whitepaper deconstructs its physical properties, explains the causality behind its structural behavior, and provides field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling and Structural Causality

The physical properties of 2,2-Bis(3-nitrophenyl)hexafluoropropane are not merely analytical data points; they are direct consequences of its molecular architecture. The presence of the hexafluoroisopropylidene (

Table 1: Quantitative Physical Properties and Structural Causality

| Property | Value | Causality & Experimental Significance |

| CAS Number | 64465-34-5[2] | Unique identifier specifically for the meta-dinitro isomer. |

| Molecular Formula | High fluorine-to-carbon ratio dictates extreme hydrophobicity. | |

| Molecular Weight | 394.23 g/mol [2] | The bulky mass contributes to steric hindrance in downstream polymers. |

| Melting Point | 118.0 - 121.0 °C[1] | A sharp MP range acts as the primary self-validation metric for isomeric purity. |

| Appearance | White to almost white crystal[1] | Lack of deep coloration indicates the absence of extended conjugated impurities. |

| Solubility | Soluble in polar aprotic solvents | Driven by polar nitro groups and the hydrophobic hexafluoroisopropylidene bridge. |

The robust C–F bonds (approx. 485 kJ/mol) impart exceptional thermal and chemical resistance[2]. Furthermore, the strong electron-withdrawing nature of the

Structure-property relationships driven by the hexafluoroisopropylidene and nitro groups.

Synthesis and Purification: A Self-Validating Protocol

To ensure high-fidelity downstream polymerization, the synthesis of 2,2-Bis(3-nitrophenyl)hexafluoropropane must be rigorously controlled. The following protocol utilizes a self-validating framework, ensuring that each step provides empirical confirmation of success before proceeding.

Phase 1: Electrophilic Aromatic Nitration

-

Reaction Setup: Dissolve the precursor, 2,2-diphenylhexafluoropropane, in concentrated sulfuric acid (

) at 0 °C. Slowly add a stoichiometric excess of fuming nitric acid (-

Causality: The highly acidic medium generates the active nitronium ion (

). The electron-withdrawing

-

-

In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (hexane/ethyl acetate 4:1). The starting material is highly non-polar (high

). The introduction of two polar nitro groups significantly lowers the -

Precipitation: Pour the reaction mixture over crushed ice under vigorous stirring.

-

Causality: The highly hydrophobic fluorinated product is insoluble in water and crashes out, while the inorganic acids remain dissolved in the aqueous phase.

-

-

Purification & Final Validation: Filter the pale yellow crude solid and wash with distilled water until the filtrate is pH neutral. Recrystallize from an ethanol/water mixture.

-

Self-Validation Checkpoint: The purified product must yield white to almost white crystals. Conduct a melting point analysis; a strict reading of[1].

-

Downstream Application: Engineering Colorless Transparent Polyimides (CPI)

The primary industrial value of 2,2-Bis(3-nitrophenyl)hexafluoropropane lies in its reduction to the diamine—2,2-Bis(3-aminophenyl)hexafluoropropane (6FAm) —which is subsequently polymerized with dianhydrides like 6FDA to form CPIs[3].

Standard polyimides (e.g., Kapton) are notoriously deep yellow or brown. This coloration is caused by intermolecular Charge Transfer Complexes (CTC) between the electron-rich diamine and electron-deficient dianhydride moieties.

The Causality of Transparency:

By incorporating the bulky, electron-withdrawing

-

Steric Hindrance: The bulky

groups force the polymer chains apart, preventing the tight packing required for CTC formation[4]. -

Electronic Inductive Effects: The strong electronegativity of fluorine reduces the electron density on the diamine moiety, further weakening potential donor-acceptor interactions.

Workflow from precursor nitration to colorless transparent polyimide synthesis.

Phase 2: Polymerization Protocol (6FAm + 6FDA)

-

Reduction: Subject 2,2-Bis(3-nitrophenyl)hexafluoropropane to catalytic hydrogenation using a Pd/C catalyst under an

atmosphere in ethanol.-

Self-Validation: Hydrogen uptake will cease precisely at the theoretical volume for four equivalents of

. Filter the catalyst and evaporate to yield the 6FAm diamine.

-

-

Polycondensation: In a rigorously dried 250-mL three-necked flask under a nitrogen atmosphere, dissolve equimolar amounts of 6FAm and 6FDA in anhydrous N,N-Dimethylacetamide (DMAc).[5].

-

Self-Validation: The solution must become highly viscous and remain optically clear. Any yellowing indicates atmospheric moisture contamination or impure monomers.

-

-

Thermal Imidization: Cast the PAA solution onto a glass substrate and subject it to a step-baking process (e.g., 100 °C, 200 °C, and 300 °C for 1 hour each) to drive off water and close the imide rings[3].

-

Final Validation: The resulting peeled film will be a highly flexible, colorless, and transparent polyimide membrane, validating the successful suppression of Charge Transfer Complexes.

-

References

-

Polymers (Basel) / PubMed - Syntheses of Colorless and Transparent Polyimide Membranes for Microfiltration. URL:[Link]

- Google Patents (US4933132A) - Process of making a shaped article from intermediate molecular weight polyimides.

-

Semantic Scholar - Syntheses of Colorless and Transparent Polyimide Membranes for Microfiltration (Detailed PAA Synthesis Protocol). URL:[Link]

Sources

- 1. 2,2-Bis(3-nitrophenyl)hexafluoropropane | 64465-34-5 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Syntheses of Colorless and Transparent Polyimide Membranes for Microfiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4933132A - Process of making a shaped article from intermediate molecular weight polyimides - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 2,2-Bis(3-nitrophenyl)hexafluoropropane in organic solvents

Title: Technical Guide: Solubility Profile & Solvent Selection for 2,2-Bis(3-nitrophenyl)hexafluoropropane

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Bis(3-nitrophenyl)hexafluoropropane (CAS: 64465-34-5).[1] As a critical intermediate in the synthesis of 2,2-Bis(3-aminophenyl)hexafluoropropane (6F-mDA) —a monomer essential for producing colorless, high-performance polyimides—understanding its solubility landscape is vital for purification and process optimization.[1]

The molecule's solubility is governed by two competing structural motifs: the hexafluoroisopropylidene bridge , which disrupts crystal packing and enhances solubility in organic solvents, and the nitro groups , which impart polarity. This guide details solvent compatibility, thermodynamic parameters, and a validated recrystallization protocol.

Physicochemical Profile

Before addressing solvent selection, the fundamental properties of the solute must be established to predict thermodynamic interactions.

| Property | Specification |

| Chemical Name | 2,2-Bis(3-nitrophenyl)hexafluoropropane |

| Common Abbreviation | 6F-m-dinitro |

| CAS Number | 64465-34-5 |

| Molecular Formula | C₁₅H₈F₆N₂O₄ |

| Molecular Weight | 394.23 g/mol |

| Melting Point | 118–121 °C |

| Appearance | White to off-white crystalline powder |

| Key Structural Features | Fluorinated bridge (Hydrophobic/Lipophilic), Nitro groups (Polar/H-bond Acceptor) |

Solubility Landscape & Solvent Selection[2][3][4]

The solubility of 2,2-Bis(3-nitrophenyl)hexafluoropropane follows a distinct hierarchy based on polarity and hydrogen-bonding capability. The bulky –C(CF₃)₂– group prevents tight π-π stacking, rendering the compound more soluble than its non-fluorinated analogues.[1]

Solubility Tier List

| Solvent Class | Representative Solvents | Interaction Mechanism | Application |

| Tier 1: High Solubility | Acetone, THF, Ethyl Acetate, DMF, DMAc, NMP | Dipole-dipole interactions match the polar nitro groups; fluorinated bridge aids solvation in organic media.[1] | Reaction Medium: Used for reduction to diamine or homogenous solution processing.[1] |

| Tier 2: Recrystallization | Ethanol, Methanol, Isopropanol (IPA), Toluene | High temperature coefficient of solubility. Soluble at boiling point; sparingly soluble at RT/0°C. | Purification: Primary solvents for removing impurities after nitration.[1] |

| Tier 3: Anti-Solvents | Water, Hexane, Heptane, Cyclohexane | High polarity mismatch (Water) or lack of polar interaction (Alkanes). | Precipitation: Used to crash out the product from Tier 1 solvents or wash filter cakes. |

Thermodynamic Analysis (Hansen Solubility Parameters)

- (Dispersion): Moderate.[1] The aromatic rings contribute here, but the fluorine atoms lower the surface energy.

-

(Polarity): High.[1] The two nitro groups (

-

(Hydrogen Bonding): Low-Moderate.[1] The molecule is primarily a hydrogen bond acceptor (via nitro oxygens) but lacks strong donor groups (unlike the amino or hydroxy derivatives).[1]

-

Implication: Solvents with moderate proton-donating ability (Alcohols) work well for recrystallization because they can solvate the nitro groups at high temperatures but become less effective as thermal energy decreases.[1]

-

Validated Experimental Protocol: Recrystallization

The following protocol is designed for the purification of crude 2,2-Bis(3-nitrophenyl)hexafluoropropane following the nitration of 2,2-bis(phenyl)hexafluoropropane.

Objective: Remove unreacted precursors and isomeric byproducts to achieve >99% purity.

Reagents:

-

Solvent: Ethanol (Absolute or 95%) or Ethanol/Water (90:10 v/v)[1]

-

Anti-solvent (Optional): Water[1]

Step-by-Step Methodology:

-

Dissolution:

-

Charge the crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add Ethanol (approx. 3–5 mL per gram of solid).[1]

-

Heat the mixture to reflux (approx. 78 °C).

-

Note: If the solution is not clear at reflux, add small aliquots of Ethanol until fully dissolved. If insoluble black specks remain (catalyst residue or char), filter the hot solution through a pre-heated celite pad.

-

-

Crystallization:

-

Remove the heat source and allow the solution to cool slowly to room temperature (20–25 °C) with gentle stirring.

-

Critical Step: Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.

-

Once at room temperature, further cool the flask in an ice bath (0–5 °C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Buchner funnel under vacuum.

-

Wash: Rinse the filter cake with cold Ethanol (0 °C) or a cold Ethanol/Water mixture to remove surface mother liquor.[1] Do not use room temperature solvent, as it will redissolve the product.

-

-

Drying:

-

Dry the solid in a vacuum oven at 60 °C for 6–12 hours to remove residual solvent.

-

Validation: Verify purity via HPLC (>99%) and Melting Point (Target: 118–121 °C).

-

Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

Figure 1: Purification workflow for 2,2-Bis(3-nitrophenyl)hexafluoropropane emphasizing thermal cycling in alcoholic solvents.

References

-

BenchChem. (2025).[1][4] Scaling Up 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane Production. Retrieved from (Contextual reference for nitro-precursor purification).[1]

-

ChemicalBook. (2022).[1] Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. Retrieved from .[1]

-

TCI Chemicals. (n.d.).[1] Product Specification: 2,2-Bis(3-nitrophenyl)hexafluoropropane (CAS 64465-34-5).[1] Retrieved from .[1]

-

Chem-Impex International. (n.d.).[1] 2,2-Bis(3-nitrophenyl)hexafluoropropane Technical Data. Retrieved from .[1][5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,2-Bis(3-aminophenyl)hexafluoropropane | 47250-53-3 | Benchchem [benchchem.com]

- 3. US4978808A - Method of producing 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

Technical Whitepaper: Thermal Characterization and Stability Profile of 2,2-Bis(3-nitrophenyl)hexafluoropropane

[1]

Executive Summary

2,2-Bis(3-nitrophenyl)hexafluoropropane (CAS: 64465-34-5), often referred to as 6F-Dinitro , represents a critical class of fluorinated aromatic intermediates.[1] Distinguished by its hexafluoroisopropylidene bridge, this compound offers exceptional thermal and oxidative stability compared to non-fluorinated analogs.[1]

While primarily utilized as a precursor for high-performance polyimides (via reduction to 6F-diamine), its relevance in drug development is increasing due to the metabolic stability conferred by the trifluoromethyl moieties.[1] This guide provides an in-depth analysis of its thermal properties, synthesis pathways, and handling protocols, designed to ensure reproducibility and safety in research environments.[1]

Chemical Profile & Structural Identity

The stability of 6F-Dinitro is derived from the high bond dissociation energy of the C-F bond (~485 kJ/mol) and the steric bulk of the hexafluoroisopropylidene bridge, which restricts rotation and enhances rigidity.

| Property | Specification |

| Chemical Name | 2,2-Bis(3-nitrophenyl)hexafluoropropane |

| Synonyms | 3,3'-(Hexafluoroisopropylidene)bis(nitrobenzene); 6F-Dinitro |

| CAS Number | 64465-34-5 |

| Molecular Formula | C₁₅H₈F₆N₂O₄ |

| Molecular Weight | 394.23 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 118°C – 121°C (Endothermic Onset) |

| Solubility | Soluble in acetone, THF, DCM; Insoluble in water |

Synthesis & Degradation Pathways[1][3]

Understanding the thermal history of the sample requires knowledge of its synthesis. The compound is typically synthesized via the nitration of 2,2-diphenylhexafluoropropane. The presence of the electron-withdrawing hexafluoroisopropylidene bridge directs the nitro groups primarily to the meta positions (3,3').

Visualization: Synthesis and Thermal Degradation Logic[3]

Figure 1: Synthetic workflow from precursors to the target 6F-Dinitro molecule and subsequent transformation pathways.[1]

Thermal Analysis & Stability

The thermal profile of 6F-Dinitro is characterized by a sharp melting transition followed by a wide window of stability before decomposition.

Differential Scanning Calorimetry (DSC)

-

Melting Endotherm (

): The compound exhibits a sharp endothermic peak at 120°C . Purity significantly influences the sharpness of this peak; a broadened peak suggests the presence of isomers (e.g., 3,4'-dinitro) or residual solvents.[1] -

Exothermic Decomposition (

): As a nitro-aromatic, the compound is susceptible to exothermic decomposition.[1] While the C-F backbone is stable, the C-NO₂ bond is the limiting factor.-

Expected Onset: Typically >280°C.

-

Safety Note: Unlike non-fluorinated nitro-aromatics, the fluorinated backbone mitigates some shock sensitivity, but thermal runaway is still a risk above 300°C.[1]

-

Thermogravimetric Analysis (TGA)

-

Volatilization vs. Decomposition: TGA under nitrogen typically shows a single-step weight loss.[1]

- (5% Weight Loss): Expected range 240–260°C (sublimation/evaporation dominates before decomposition if not sealed).

-

Char Yield: Low in air, moderate in nitrogen due to the formation of fluorinated char.

Summary of Thermal Metrics

| Metric | Value / Range | Significance |

| 118–121°C | Purity indicator; sharp peak = high crystallinity.[1] | |

| > 280°C (Est.) | Upper limit for processing (e.g., melt blending). | |

| N/A (Monomer) | Relevant only for derived polymers (Polyimides typically >250°C). | |

| Hygroscopicity | Very Low | Hydrophobic fluorinated bridge prevents moisture uptake. |

Experimental Protocols (Self-Validating Systems)

To ensure data integrity and safety, the following protocols must be strictly adhered to. These are designed to be self-validating: if the internal standard or baseline checks fail, the experiment is invalid.

Protocol A: Determination of Thermal Purity via DSC

Objective: Verify the melting point and detect energetic decomposition potential.

-

Instrument Setup: Calibrate DSC with Indium (

156.6°C) and Zinc ( -

Sample Prep: Weigh 2–5 mg of 6F-Dinitro into a hermetically sealed aluminum pan (to contain potential sublimation or decomposition gases).

-

Reference: Empty hermetically sealed aluminum pan.

-

Method:

-

Validation: The peak width at half height should be <2°C for >99% purity.

Protocol B: TGA for Decomposition Kinetics

Objective: Determine the safe processing window (

-

Atmosphere: Nitrogen (inert) at 50 mL/min flow rate.

-

Ramp: 10°C/min from Ambient to 600°C.

-

Data Analysis:

-

Identify

(extrapolated onset of mass loss). -

Derivative TGA (DTG) peak identifies the point of maximum degradation rate.

-

-

Self-Validation: Run a blank (empty pan) baseline subtraction. If the baseline drift >10 µg, recalibrate the balance.

Applications in Drug Development & Materials[5][6]

While often categorized as a polymer precursor, the "fluorine effect" makes 6F-Dinitro highly relevant for pharmaceutical research.[1]

Bioisosteric Replacement

The hexafluoroisopropylidene group acts as a bulky, lipophilic, and metabolically stable linker.

-

Metabolic Blockade: The C-F bonds are resistant to Cytochrome P450 oxidation, extending the half-life of the molecule.

-

Lipophilicity: Increases membrane permeability (logP) without adding reactive functional groups.

High-Performance Polymers (Polyimides)

The primary industrial use is the reduction of 6F-Dinitro to 2,2-Bis(3-aminophenyl)hexafluoropropane (6F-mDA) .[1]

-

Mechanism: The 6F bridge disrupts chain packing, increasing solubility and optical transparency (colorless polyimides) while maintaining high

. -

Use Case: Flexible printed circuit boards (FPCBs) and optoelectronic films.

Visualization: Structure-Property Relationship[1][4][7]

Figure 2: Impact of the hexafluoroisopropylidene bridge and nitro groups on the physicochemical properties of the molecule.[1][3]

References

-

Chem-Impex International. (n.d.).[1] 2,2-Bis(3-nitrophenyl)hexafluoropropane - Product Specifications. Retrieved from [1]

-

TCI Chemicals. (n.d.). Product B2115: 2,2-Bis(3-nitrophenyl)hexafluoropropane.[1][4][3] Retrieved from [1]

-

ChemicalBook. (2022).[5] Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Discusses related 6F-precursor synthesis). Retrieved from

-

BenchChem. (2025).[6] Scaling Up 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane Production. Retrieved from

-

Google Patents. (2013). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.[1][4][7] Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. sciforum.net [sciforum.net]

- 3. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 4. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4978808A - Method of producing 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane - Google Patents [patents.google.com]

An In-depth Technical Guide to Fluorinated Aromatic Compounds for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and advanced applications of fluorinated aromatic compounds. We will delve into the unique physicochemical properties imparted by fluorine, explore state-of-the-art synthetic methodologies for their preparation, discuss their critical role in enhancing drug-like properties, and detail essential analytical techniques for their characterization. By synthesizing fundamental concepts with field-proven insights, this document aims to equip scientists with the knowledge to rationally design and effectively utilize this privileged class of molecules in drug discovery programs.

The "Fluorine Effect": Fundamental Physicochemical and Pharmacokinetic Consequences

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronic properties, instigates a cascade of changes in a molecule's behavior.[1] Understanding these "fluorine effects" is paramount for their rational application in drug design. Fluorine is the most electronegative element, and its introduction can alter electron distribution, which in turn affects pKa, dipole moment, and the reactivity of adjacent functional groups.[1][]

Modulation of Physicochemical Properties

The introduction of fluorine into an aromatic ring can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences. These modifications are not always intuitive and are highly dependent on the position and number of fluorine atoms.

-

Lipophilicity (LogP): A single fluorine substitution on an aromatic ring generally leads to a slight increase in lipophilicity.[3] This can enhance membrane permeability and, consequently, oral bioavailability.[4] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can sometimes decrease lipophilicity.[3]

-

Acidity and Basicity (pKa): The potent electron-withdrawing nature of fluorine can substantially lower the pKa of nearby acidic protons and decrease the basicity of nitrogen-containing heterocycles.[3][4] This modulation of a compound's ionization state at physiological pH is a powerful tool for optimizing solubility, cell permeability, and target engagement.[]

-

Conformational Control: The introduction of fluorine can influence molecular conformation. This can be due to electrostatic interactions between the C-F bond dipole and other functional groups, or through stereoelectronic effects. This conformational restriction can pre-organize a ligand for optimal binding to its biological target, thereby increasing potency.[5]

Impact on Pharmacokinetics and Metabolism

One of the most celebrated applications of aromatic fluorination is the enhancement of a drug's metabolic stability.[1][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][7]

-

Blocking Metabolic "Soft Spots": Placing a fluorine atom at a position susceptible to oxidative metabolism can effectively block this pathway, prolonging the drug's half-life and increasing its systemic exposure.[7][8] For instance, the difluorination of a methylenedioxy moiety has been shown to improve metabolic stability and enable oral administration of certain drug candidates.[8]

-

Altering Metabolic Pathways: Fluorination can also redirect metabolism away from the formation of undesirable or toxic metabolites towards safer clearance pathways.[3]

-

Bioavailability and Membrane Permeability: By fine-tuning lipophilicity and pKa, aromatic fluorination can lead to improved absorption and distribution characteristics, ultimately enhancing bioavailability.[4][5][9]

Synthetic Strategies for Aromatic Fluorination

The synthesis of fluorinated aromatic compounds has evolved significantly, with a range of methods now available to introduce fluorine at various stages of a synthetic sequence. The choice of method depends on factors such as the desired regioselectivity, the complexity of the substrate, and the availability of starting materials.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic source of fluorine ("F+").[10] This approach is particularly useful for electron-rich aromatic and heteroaromatic systems. A variety of N-F reagents have been developed for this purpose, offering a range of reactivity and selectivity.[10][11]

Common Electrophilic Fluorinating Reagents:

| Reagent | Acronym | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | A versatile and widely used reagent for the fluorination of various nucleophiles, including activated aromatic compounds.[12][13] |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly reactive, stable, and user-friendly crystalline reagent with a broad substrate scope.[12][14] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective electrophilic fluorinating agent.[10] |

Experimental Protocol: Electrophilic Fluorination of an Activated Aromatic Compound

-

Dissolve the Substrate: In a clean, dry flask, dissolve the activated aromatic substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the Fluorinating Reagent: Add the electrophilic fluorinating reagent (e.g., Selectfluor®, 1.1 equiv) portion-wise at room temperature.

-

Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated aromatic compound.

Caption: Generalized mechanism of electrophilic aromatic fluorination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient aromatic rings. This reaction involves the displacement of a suitable leaving group (e.g., -NO2, -Cl, -Br) by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[13] The reaction is often facilitated by the use of a phase-transfer catalyst in a polar aprotic solvent.

Caption: Generalized mechanism of nucleophilic aromatic substitution for fluorination.

Modern and Late-Stage Fluorination Techniques

The ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable in drug discovery, as it allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.[15][16] Recent years have seen significant advancements in this area.

-

C-H Bond Activation/Fluorination: The direct conversion of C-H bonds to C-F bonds is an atom-economical and powerful strategy for late-stage fluorination.[15] This can be achieved through various catalytic systems, including those based on palladium and vanadium.

-

Transition Metal-Catalyzed Cross-Coupling: Palladium- and nickel-catalyzed cross-coupling reactions of aryl halides or pseudo-halides with fluoride sources have emerged as valuable methods for C-F bond formation.[16][17]

-

Benzyne Intermediates: The generation of highly reactive aryne intermediates followed by trapping with a nucleophilic fluoride source provides another route to fluorinated aromatics.[18][19]

Applications in Drug Discovery and Beyond

The unique properties of fluorinated aromatic compounds have led to their widespread use in pharmaceuticals, agrochemicals, and materials science.[20][21] In medicinal chemistry, they are integral to a large number of marketed drugs.[20]

Case Studies in Drug Development

Numerous successful drugs across various therapeutic areas incorporate fluorinated aromatic moieties. For example, the antidepressant fluoxetine (Prozac) and the antibiotic ciprofloxacin both contain a fluorinated phenyl ring, which contributes to their favorable pharmacokinetic profiles and efficacy.[9] The strategic placement of fluorine in these molecules enhances their metabolic stability and bioavailability.[5][9]

Fluorine-18 in Positron Emission Tomography (PET)

The radioactive isotope fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging.[22][23][24] ¹⁸F-labeled aromatic compounds are used as radiotracers to visualize and quantify physiological processes in vivo. The most widely used PET tracer, [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), is an analog of glucose used to detect and monitor cancers, as well as neurological and cardiovascular diseases.[22][25][26] The development of late-stage ¹⁸F-fluorination methods has been crucial for expanding the library of available PET tracers.[5][16]

Caption: Simplified workflow for the production and use of an ¹⁸F-labeled aromatic PET tracer.

Analytical Characterization: The Power of ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated aromatic compounds, with ¹⁹F NMR being particularly powerful.[27]

Principles and Advantages of ¹⁹F NMR

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[28]

-

Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger (over 400 ppm) than for ¹H (around 10-15 ppm).[27] This wide dispersion minimizes signal overlap, making it easier to analyze complex mixtures and distinguish between different fluorine environments.[29]

-

No Background Interference: Since common NMR solvents do not contain fluorine, there are no interfering solvent signals in ¹⁹F NMR spectra.[27]

Applications in Purity and Content Determination

¹⁹F NMR can be used as a quantitative technique (qNMR) for the accurate determination of the purity and content of fluorinated pharmaceuticals without the need for a reference standard of the analyte itself.[27] By using an internal standard of known concentration containing a fluorine atom, the concentration of the fluorinated analyte can be directly calculated from the integrated peak areas.

Experimental Protocol: Quantitative ¹⁹F NMR Analysis

-

Sample Preparation: Accurately weigh the fluorinated aromatic compound and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube.

-

Dissolution: Add a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and internal standard completely.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (D1) for accurate integration.

-

Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integration: Integrate the signals corresponding to the analyte and the internal standard.

-

Calculation: Calculate the purity or concentration of the analyte using the following formula:

Purity (%) = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

-

Area = Integrated peak area

-

N = Number of fluorine atoms giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

Metabolism, Toxicity, and Environmental Considerations

While fluorination is a valuable tool for improving metabolic stability, it is important to understand that fluorinated compounds are not metabolically inert.[8][30]

Metabolic Pathways and Potential for Toxic Metabolites

The metabolism of fluorinated drugs can sometimes lead to the formation of toxic byproducts.[7] One notable example is the potential for metabolism to produce fluoroacetic acid, a potent inhibitor of the Krebs cycle.[8] Therefore, it is crucial to thoroughly investigate the metabolic fate of any new fluorinated drug candidate.

Environmental Persistence

The high strength of the carbon-fluorine bond, which is advantageous for metabolic stability, can also lead to environmental persistence for some classes of organofluorine compounds.[20][31] Per- and polyfluoroalkyl substances (PFAS), for example, are known for their resistance to degradation and their tendency to bioaccumulate.[31][32] While most fluorinated pharmaceuticals do not fall into this category, it is an important consideration in the broader context of organofluorine chemistry.

Conclusion

Fluorinated aromatic compounds are a vital class of molecules in modern drug discovery and development. Their unique ability to modulate key physicochemical and pharmacokinetic properties has cemented their role in the design of safer and more effective medicines. A thorough understanding of the principles of the "fluorine effect," coupled with a command of modern synthetic and analytical techniques, empowers researchers to harness the full potential of aromatic fluorination. As synthetic methodologies continue to advance, particularly in the area of late-stage functionalization, the rational design and application of fluorinated aromatics will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

- Electrophilic fluorination - Wikipedia. (n.d.).

- Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Recent advances in late-stage monofluorination of natural products and their derivatives. (2024, August 14).

- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29).

- Organofluorine Compounds → Area → Sustainability. (n.d.).

- Fluorine-18: A Cornerstone Radionuclide in Modern Medical Imaging - Open MedScience. (n.d.).

- Late-Stage Fluorination: From Fundamentals to Application - PMC. (n.d.).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6).

- Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed - NIH. (n.d.).

- C-F bond activation under transition-metal-free conditions - TIB. (n.d.).

- Metabolism of fluorine-containing drugs - PubMed. (n.d.).

- Reasons and Status of Organofluorine Compounds As Drugs - Alfa Chemistry. (n.d.).

- Oncology: F-18 Fluorodeoxyglucose Positron Emission Tomography | Radiology Key. (2020, August 11).

- (PDF) Positron emission tomography (PET) imaging with (18)F-based radiotracers. (2012, January 1).

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8).

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.).

- Organofluorine chemistry - Wikipedia. (n.d.).

- The role of fluorine in medicinal chemistry. (2008, October 4).

- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01638A. (2020, November 2).

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).

- Electrophilic NF Fluorinating Agents | Chemical Reviews - ACS Publications. (n.d.).

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2).

- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015, March 2).

- Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - PMC. (n.d.).

- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2015, January 26).

- Organofluorine in Medical Chemistry - BOC Sciences. (2017, August 27).

- How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27).

- Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.).

- A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field - Benchchem. (n.d.).

- Recent advances in green fluorine chemistry. (2015, May 14).

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (n.d.).

- Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.).

- Insights into the fate of precursors and novel PFAS using organofluorine mass budgets across diverse media - My Goldschmidt. (n.d.).

- C-F bond activation by an organic photoredox catalyst - American Chemical Society. (n.d.).

- Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing). (2023, September 13).

- Biodegradation and biotransformation of organofluorine compounds - PubMed. (2010, March 15).

- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).

- The role of positron emission tomography with 18F-fluoro-2-deoxy-D-glucose in respiratory oncology. (n.d.).

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).

- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (2022, December 18).

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.).

- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Analytical Chemistry - ACS Publications. (2000, January 19).

- Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species - Research Explorer - The University of Manchester. (2025, June 24).

- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry | ConnectSci. (2013, December 24).

- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.).

- Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport | Organic Letters - ACS Publications. (2026, January 30).

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. connectsci.au [connectsci.au]

- 20. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 21. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 22. openmedscience.com [openmedscience.com]

- 23. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Oncology: F-18 Fluorodeoxyglucose Positron Emission Tomography | Radiology Key [radiologykey.com]

- 26. publications.ersnet.org [publications.ersnet.org]

- 27. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. research.manchester.ac.uk [research.manchester.ac.uk]

- 30. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Organofluorine Compounds → Area → Sustainability [product.sustainability-directory.com]

- 32. Goldschmidt 2025 Conference [conf.goldschmidt.info]

The Hexafluoroisopropylidene (6F) Group: A Cornerstone for High-Performance Monomers and Polymers

An In-depth Technical Guide:

Abstract

The hexafluoroisopropylidene [-C(CF₃)₂- or 6F] group is a pivotal structural moiety in modern polymer chemistry, renowned for its ability to impart a unique and highly desirable combination of properties to a wide range of materials. By strategically incorporating this bulky, electron-withdrawing group into monomer backbones, scientists can overcome the traditional trade-offs between high performance (e.g., thermal stability) and processability. This guide provides a comprehensive technical overview of the 6F group, delving into its fundamental electronic and steric characteristics, the synthesis of key 6F-containing monomers, and its profound impact on critical polymer properties. We will explore how the 6F group enhances thermal stability, solubility, and optical transparency while simultaneously lowering the dielectric constant and increasing the glass transition temperature. This synthesis of field-proven insights and technical data is intended to serve as a valuable resource for professionals engaged in the design and development of advanced materials for demanding applications in aerospace, microelectronics, membrane technology, and beyond.

Introduction: Overcoming the Processability Barrier in High-Performance Polymers

High-performance polymers, such as aromatic polyimides and polyamides, are indispensable in applications that demand exceptional thermal, mechanical, and chemical resilience.[1] However, the very characteristics that grant these materials their robustness—strong interchain forces and inherent macromolecular rigidity—often render them intractable.[1] This manifests as poor solubility in common organic solvents and infusibility, creating significant challenges for processing and fabrication.

For decades, a central goal in polymer science has been to modify these polymer backbones to improve tractability without sacrificing high-performance characteristics.[1] A remarkably successful strategy has been the incorporation of the hexafluoroisopropylidene (6F) group into the polymer chain. The introduction of this unique fluorine-containing linker has led to a spectacular growth in research and the development of a new class of materials that successfully bridge the gap between performance and processability.[1]

This guide offers an in-depth exploration of the core characteristics of the 6F group, explaining the causal mechanisms behind its influence on monomer and polymer properties and providing practical insights for its application in materials design.

The Fundamental Nature of the 6F Group

The profound effects of the 6F group stem from its unique combination of steric bulk and potent electronic properties. It consists of a central quaternary carbon atom bonded to two trifluoromethyl (-CF₃) groups, creating a stable, non-coplanar, and highly electronegative structure.

Electronic Effects : The presence of six highly electronegative fluorine atoms creates a strong inductive electron-withdrawing effect.[2] This significantly lowers the electron density in adjacent functional groups, altering their reactivity and electronic properties, such as the carbonyl absorption frequency in polyarylates.[2]

Steric Effects : The two -CF₃ groups are bulky and create significant steric hindrance. This disrupts the efficient packing of polymer chains, kinking the backbone and preventing the formation of highly ordered crystalline domains.[3] This disruption is a primary driver behind many of the beneficial properties the group confers.

Caption: Structure of the Hexafluoroisopropylidene (6F) Group.

Synthesis of Foundational 6F-Containing Monomers

The versatility of the 6F group is rooted in its incorporation into key difunctional monomers, which serve as building blocks for a vast array of polymers. The most prominent examples are 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) and 2,2-bis(4-aminophenyl)hexafluoropropane (4,4'-6F-diamine).

Caption: Synthesis pathways for key 6F-containing monomers.

Experimental Protocol: Synthesis of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)

This protocol is based on the well-established reaction of phenol with hexafluoroacetone in the presence of a strong acid catalyst like hydrogen fluoride (HF).[4][5]

Causality: The reaction is an electrophilic aromatic substitution. The HF catalyst protonates the carbonyl oxygen of hexafluoroacetone, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich phenol rings at the para position.

Methodology:

-

Reactor Setup: A high-pressure autoclave (e.g., stainless steel or nickel) resistant to hydrogen fluoride is charged with phenol (2.74 molar equivalents).[4]

-

Reactant Charging: A pre-mixed solution of hexafluoroacetone (1 molar equivalent) in anhydrous hydrogen fluoride is transferred into the sealed autoclave.[4]

-

Reaction Conditions: The mixture is heated to approximately 100°C and held for 8-20 hours with agitation to ensure thorough mixing.[4] The pressure inside the vessel will rise due to the vapor pressure of the reactants.

-

Work-up and Isolation: After cooling, the excess hydrogen fluoride and any unreacted hexafluoroacetone are carefully distilled off for recovery and reuse.[4][5]

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene or aqueous solutions), to yield solid, high-purity Bisphenol AF.[4]

Experimental Protocol: Synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane

Multiple routes exist for this conversion, including nucleophilic displacement reactions starting from Bisphenol AF.[6] The following is a representative approach.

Causality: This synthesis often involves converting the hydroxyl groups of Bisphenol AF into better leaving groups, followed by substitution with an amine source, or direct amination under specific catalytic conditions. The strong electron-withdrawing nature of the 6F group makes direct modification of the hydroxyl groups challenging, necessitating carefully chosen reaction pathways.[6]

Methodology:

-

Raw Material: Start with 2,2-bis(4-halophenyl)hexafluoropropane or a derivative like 2,2-bis(4-trifluoromethanesulfonylphenyl)hexafluoropropane as the substrate (1 molar equivalent).[7]

-

Reaction Setup: In a suitable solvent, the substrate is reacted with an amine compound (e.g., an ammonia equivalent or a protected amine) in a molar excess (e.g., 2-4 equivalents).[7]

-

Catalysis: The reaction is performed in the presence of a suitable catalyst system, which can include a palladium or copper catalyst, and a base.[7]

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 30-150°C until the reaction is complete, as monitored by techniques like HPLC or TLC.[7]

-

Deprotection and Purification: If a protected amine was used, a subsequent deprotection step is required. The final product is then isolated and purified, often through recrystallization or column chromatography, to yield the target 2,2-bis(4-aminophenyl)hexafluoropropane.[7]

The Impact of the 6F Group on Polymer Properties

The incorporation of monomers containing the 6F group into polymer backbones imparts a distinct and predictable set of characteristics.

Enhanced Solubility and Processability

Perhaps the most significant advantage of the 6F group is the dramatic improvement in polymer solubility.[1] High-performance polymers like polyimides are often only soluble in high-boiling, polar aprotic solvents. The introduction of the 6F group frequently renders them soluble in a wider range of common organic solvents such as THF, chloroform, and even acetone.[8][9]

Causality: The bulky, non-coplanar structure of the 6F group introduces a "kink" in the polymer backbone. This disrupts the close packing of polymer chains, reduces intermolecular forces (like charge-transfer complex formation in polyimides), and increases the fractional free volume, thereby allowing solvent molecules to penetrate and solvate the polymer more easily.[1][3]

Exceptional Thermal and Thermo-oxidative Stability

Polymers containing the 6F moiety exhibit outstanding thermal stability.[10] For instance, 6F-containing polyimides and benzophenone polymers show high decomposition temperatures, making them suitable for high-temperature applications.[8][11]

Causality: This stability is attributed to two main factors. First, the inherent strength of the carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Second, the bulky nature of the group protects the polymer backbone from thermal degradation mechanisms.

| Polymer Type | T_g (°C) | T_d10 (°C, in N₂) | T_d10 (°C, in Air) | Reference |

| 6FDA-based Polyimide | >300 | >550 | >550 | [11][12] |

| HFIP-linked Benzophenone Polymer | 161 - 190 | 509 - 573 | 497 - 559 | [8] |

| 6F-Polyarylate | ~210 | ~490 | ~440 | [13] |

| 6F-Polyether Ketone | ~150 | >500 | >500 | [10] |

| Table 1: Representative Thermal Properties of 6F-Containing Polymers. T_g = Glass Transition Temperature; T_d10 = Temperature at 10% weight loss. |

Superior Optical Properties and Low Refractive Index

A hallmark of 6F-containing polymers is their high optical transparency and lack of color, a significant improvement over many conventional aromatic polymers which are often yellow or brown.[1]

Causality: Color in aromatic polymers often arises from inter-chain charge-transfer complexes. The steric bulk of the 6F group inhibits the close chain packing necessary for these complexes to form.[6] Furthermore, the increase in free volume and the low electronic polarizability of the C-F bond contribute to a lower overall refractive index.[3][11][12]

| Polymer System | Fluorine Content (%) | Average Refractive Index (at 589 nm) | Reference |

| PI(PMDA-ODA) | 0 | 1.7427 | [3] |

| PI(6FDA-ODA) | ~20 | 1.6062 | [3][11] |

| PI(6FDA-PDA) | ~24 | 1.5778 | [3] |

| Table 2: Effect of 6F Group on the Refractive Index of Polyimides. |

Low Dielectric Constant

For microelectronics applications, a low dielectric constant (low-k) is critical for reducing signal delay and cross-talk in integrated circuits.[14][15] The incorporation of fluorine via the 6F group is one of the most effective strategies for lowering the dielectric constant of polymers.[1][11][14]

Causality: The low dielectric constant is a direct result of two main factors:

-

Low Polarizability: The C-F bond has a lower electronic polarizability compared to the C-H bond it often replaces.[16]

-

Increased Free Volume: The inefficient chain packing increases the free volume within the material, effectively reducing the number of polarizable groups per unit volume.[16]

| Polymer Type | Dielectric Constant (ε_r_) | Measurement Frequency | Reference |

| Standard Polyimide (Kapton) | ~3.4 | 1 MHz | [17] |

| 6FDA-based Polyimide | 2.7 - 2.9 | 1 MHz | [14] |

| Polytetrafluoroethylene (PTFE) | ~2.1 | 1 MHz | [18][19] |

| Table 3: Comparison of Dielectric Constants for Various Polymers. |

Elevated Glass Transition Temperature (T_g)

The glass transition temperature (T_g) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20] The 6F group generally increases the T_g of the polymer.[1]

Causality: T_g is directly related to the mobility of the polymer chains.[21][22] The rigid, bulky, and heavy 6F group hinders the rotational freedom of the polymer backbone. More thermal energy is required to induce the large-scale segmental motion that characterizes the glass transition, resulting in a higher T_g.[21]

A Note on Photostability

While the 6F group imparts numerous benefits, it is crucial to note its potential impact on ultraviolet (UV) stability. Some studies have shown that incorporating the 6F group into polymers like poly(ether ketone)s and polyimides can increase the rate of degradation upon exposure to UV light when compared to their non-fluorinated analogues.[2] This is a critical consideration for applications where the material will be exposed to significant solar radiation. The strong electron-withdrawing effect of the 6F group can alter the electronic properties of adjacent chromophores, potentially making them more susceptible to photochemical reactions.[2]

Applications in Advanced Materials

The unique combination of properties imparted by the 6F group makes these polymers ideal for a range of demanding, high-performance applications.

Caption: Relationship between 6F-imparted properties and applications.

-

Microelectronics: Their low dielectric constant and high thermal stability make 6F-polymers, particularly polyimides, excellent candidates for use as interlayer dielectrics and passivation layers in semiconductor manufacturing.[14][17]

-

Aerospace: The combination of high thermal stability, resistance to oxidative degradation, and good mechanical properties allows these materials to be used in composites, adhesives, and coatings for aircraft and spacecraft.[1][10]

-

Optical and Optoelectronic Devices: High optical transparency in the visible spectrum and tunable refractive indices make them suitable for fabricating optical waveguides, flexible display substrates, and other optical components.[11][12]

-

Membrane Technology: The high fractional free volume created by the 6F group results in polymers with high gas permeability, making them exceptionally well-suited for gas separation membranes, particularly in applications like natural gas purification (CO₂/CH₄ separation) and olefin/paraffin separation.[23][24][25]

Conclusion

The hexafluoroisopropylidene (6F) group is a powerful and versatile tool in the arsenal of the polymer chemist and materials scientist. Its incorporation into monomer structures provides a reliable and predictable pathway to engineering high-performance polymers that are not plagued by the processing difficulties that typically accompany robust materials. By disrupting polymer chain packing, the 6F group simultaneously enhances solubility, increases thermal stability, improves optical clarity, and lowers the dielectric constant. This unique constellation of properties has established 6F-containing polymers as enabling materials in some of the most advanced technological fields. A thorough understanding of the structure-property relationships detailed in this guide is essential for any researcher aiming to design the next generation of advanced functional materials.

References

- Properties of Binary Polyimide Blends Containing Hexafluoroisopropylidene Group. (2007). Journal of Applied Polymer Science.

- Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. PrepChem.com.

- Hoyle, C. E., et al. Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group.

- Hexafluoroisopropylidene-Containing Polymers for High-Performance Applications. (2006). Journal of Macromolecular Science, Part C.

- CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane.

- Properties of Binary Polyimide Blends Containing Hexafluoroisopropylidene Group. (2025). Preprints.org.

- US4370501A - Synthesis of bis(aminophenyl) compounds.

- Synthesis of perfluoroalkylene dianilines. (2025). NASA Technical Reports Server (NTRS).

- Synthesis of 2,2-bis-(4-methylphenyl)hexafluoropropane. PrepChem.com.

- A review of novel thermally stable hexafluoroisopropylidene-containing polymers. (2025). NASA Technical Reports Server (NTRS).

- JP5668319B2 - Method for producing 2,2-bis (4-hydroxyphenyl) hexafluoropropane.

- Gas separation properties of pendent phenyl substituted aromatic polyamides containing sulfone and hexafluoroisopropylidene group. Polymer.

- Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. Macromolecules.

- Refractive index and optical dielectric constant as a function of fluorine content.

- Isomeric Hexafluoroisopropylidene-Linked Benzophenone Polymers via Nickel C

- Synthesis and Properties of Hexafluoroisopropylidenecontaining Polyarylates and Copolyarylates. Journal of Polymer Science: Polymer Chemistry Edition.

- Frequency dependence of a dielectric constant and b dielectric loss of the CS-PSF-6F/DBA polymers at room temperature.

- Studies in Dielectric Properties of Various Polymers and its Correlation with Surface Free Energy.